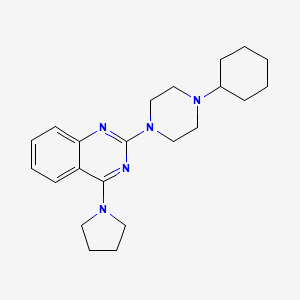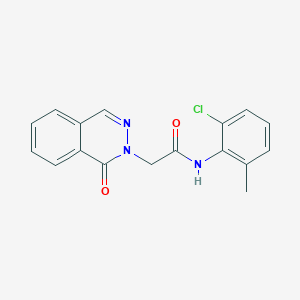
2-(4-cyclohexyl-1-piperazinyl)-4-(1-pyrrolidinyl)quinazoline
描述
2-(4-cyclohexyl-1-piperazinyl)-4-(1-pyrrolidinyl)quinazoline, also known as CHIR-99021, is a small molecule inhibitor that has been extensively studied in the field of stem cell research. This compound is commonly used to maintain pluripotency and self-renewal of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). CHIR-99021 has also shown potential in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
作用机制
2-(4-cyclohexyl-1-piperazinyl)-4-(1-pyrrolidinyl)quinazoline inhibits the activity of glycogen synthase kinase 3β (GSK-3β), which is a key regulator of the Wnt signaling pathway. The Wnt signaling pathway plays a crucial role in the maintenance of pluripotency and self-renewal of ESCs and iPSCs. Inhibition of GSK-3β by 2-(4-cyclohexyl-1-piperazinyl)-4-(1-pyrrolidinyl)quinazoline leads to the stabilization and nuclear translocation of β-catenin, which activates the Wnt signaling pathway and promotes pluripotency and self-renewal.
Biochemical and Physiological Effects:
2-(4-cyclohexyl-1-piperazinyl)-4-(1-pyrrolidinyl)quinazoline has been shown to have a variety of biochemical and physiological effects. In addition to its role in stem cell research, this compound has shown potential in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. 2-(4-cyclohexyl-1-piperazinyl)-4-(1-pyrrolidinyl)quinazoline has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. Furthermore, 2-(4-cyclohexyl-1-piperazinyl)-4-(1-pyrrolidinyl)quinazoline has been shown to promote neuronal differentiation and survival in vitro and in vivo.
实验室实验的优点和局限性
One advantage of 2-(4-cyclohexyl-1-piperazinyl)-4-(1-pyrrolidinyl)quinazoline is its specificity for GSK-3β. This compound has minimal off-target effects, which makes it a useful tool in stem cell research. Another advantage is its stability in aqueous solutions, which allows for easy preparation and storage. However, one limitation of 2-(4-cyclohexyl-1-piperazinyl)-4-(1-pyrrolidinyl)quinazoline is its relatively high cost compared to other small molecule inhibitors. Additionally, the long-term effects of 2-(4-cyclohexyl-1-piperazinyl)-4-(1-pyrrolidinyl)quinazoline on stem cells and other cell types are not yet fully understood.
未来方向
There are several future directions for the use of 2-(4-cyclohexyl-1-piperazinyl)-4-(1-pyrrolidinyl)quinazoline in scientific research. One direction is the optimization of the synthesis method to reduce the cost of this compound. Another direction is the investigation of the long-term effects of 2-(4-cyclohexyl-1-piperazinyl)-4-(1-pyrrolidinyl)quinazoline on stem cells and other cell types. Additionally, 2-(4-cyclohexyl-1-piperazinyl)-4-(1-pyrrolidinyl)quinazoline could be used in combination with other small molecule inhibitors or growth factors to improve the efficiency of stem cell differentiation and disease modeling. Finally, the potential therapeutic applications of 2-(4-cyclohexyl-1-piperazinyl)-4-(1-pyrrolidinyl)quinazoline in the treatment of various diseases should be further explored.
科学研究应用
2-(4-cyclohexyl-1-piperazinyl)-4-(1-pyrrolidinyl)quinazoline has been extensively used in stem cell research. It has been shown to maintain the pluripotency and self-renewal of ESCs and iPSCs. This compound has also been used to differentiate ESCs and iPSCs into various cell lineages such as neurons, cardiomyocytes, and hepatocytes. 2-(4-cyclohexyl-1-piperazinyl)-4-(1-pyrrolidinyl)quinazoline has also been shown to improve the efficiency of reprogramming somatic cells into iPSCs.
属性
IUPAC Name |
2-(4-cyclohexylpiperazin-1-yl)-4-pyrrolidin-1-ylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5/c1-2-8-18(9-3-1)25-14-16-27(17-15-25)22-23-20-11-5-4-10-19(20)21(24-22)26-12-6-7-13-26/h4-5,10-11,18H,1-3,6-9,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXNKACBOVLBIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=NC4=CC=CC=C4C(=N3)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-isopropyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4463984.png)

![6-(4-chlorobenzyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4464018.png)
![4-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B4464019.png)
![2-cyclopentyl-8-[2-(4-morpholinyl)ethyl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B4464020.png)
![2-methyl-3-[methyl(methylsulfonyl)amino]-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4464021.png)
![6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-3-pyridinyl-3-pyridazinamine](/img/structure/B4464030.png)

![1-(ethylsulfonyl)-N-[3-(3-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B4464046.png)

![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B4464058.png)
![3-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4464063.png)
![N-benzyl-1-[6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N-methylmethanamine](/img/structure/B4464074.png)
![N-methyl-1-(4-methylbenzyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B4464075.png)